4-Bromo-N,2-diethylbenzene-1-sulfonamide
Description
Historical Trajectory and Contemporary Relevance of Sulfonamide Chemical Entities
The journey of sulfonamides began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. This discovery, which earned Gerhard Domagk the Nobel Prize in Physiology or Medicine in 1939, marked the dawn of the antibiotic era. It was soon discovered that the active component of Prontosil was sulfanilamide, a simpler molecule that became the parent compound for a vast array of sulfa drugs. These early antibacterial agents were instrumental in treating bacterial infections before the widespread availability of penicillin.
The relevance of sulfonamides has not waned over the decades. Their applications have expanded far beyond their initial antibacterial role. Today, sulfonamide-based drugs are used as diuretics, antidiabetic agents, anticonvulsants, and even in the treatment of cancer and viral infections. This enduring importance is a testament to the versatility of the sulfonamide scaffold in drug design, allowing for a wide range of chemical modifications to achieve specific therapeutic effects.
Structural Classification and Nomenclature within the Benzenesulfonamide (B165840) Family
4-Bromo-N,2-diethylbenzene-1-sulfonamide belongs to the benzenesulfonamide family, which are organic compounds characterized by a sulfonamide group directly attached to a benzene (B151609) ring. The nomenclature of these compounds follows a systematic approach, indicating the substituents on both the benzene ring and the sulfonamide nitrogen.
In the case of this compound:
Benzenesulfonamide forms the core structure.
4-Bromo indicates a bromine atom attached to the fourth carbon of the benzene ring.
N,2-diethyl signifies two ethyl groups: one attached to the nitrogen atom of the sulfonamide group (N-ethyl) and another to the second carbon of the benzene ring (2-ethyl).
This specific substitution pattern is crucial in defining the compound's chemical properties and potential biological activity. The general structure of benzenesulfonamides allows for extensive modification at both the aromatic ring and the sulfonamide nitrogen, leading to a vast library of derivatives with diverse applications.
Below is an interactive data table detailing the structural components of this compound and related compounds.
| Compound Name | Core Structure | Substituents on Benzene Ring | Substituents on Sulfonamide Nitrogen |
| This compound | Benzenesulfonamide | 4-Bromo, 2-Ethyl | Ethyl |
| 4-Bromo-N,N-diethylbenzene-1-sulfonamide | Benzenesulfonamide | 4-Bromo | Diethyl |
| 4-Bromobenzenesulfonamide | Benzenesulfonamide | 4-Bromo | Unsubstituted |
| N-Ethylbenzenesulfonamide | Benzenesulfonamide | Unsubstituted | Ethyl |
Positioning of this compound in Current Medicinal and Organic Chemistry Research
Given the limited specific research on this compound, its position in current research is largely theoretical and based on the known activities of structurally similar compounds. The presence of a halogen atom and N-alkylation are key features that are actively explored in modern drug discovery.
Halogenated sulfonamides are investigated for a variety of therapeutic targets, including as carbonic anhydrase inhibitors and for their potential in tumor imaging. acs.orgnih.gov The N-alkylation of the sulfonamide group can significantly impact the compound's physicochemical properties, such as its lipophilicity and ability to form hydrogen bonds, which in turn can influence its pharmacokinetic profile and biological activity.
The synthesis of such substituted benzenesulfonamides is a central topic in organic chemistry. Modern synthetic methods focus on achieving high efficiency and selectivity in the introduction of various functional groups onto the benzenesulfonamide scaffold. acs.orgfigshare.comnih.gov
Overview of Research Trajectories for Halogenated and N-Alkylated Sulfonamide Derivatives
Current research into halogenated and N-alkylated sulfonamide derivatives is vibrant and multifaceted, with several key areas of investigation:
Anticancer Agents: The sulfonamide group is a key feature in several modern anticancer drugs. The introduction of halogens can enhance the binding affinity of these compounds to their target proteins.
Enzyme Inhibition: Halogenated benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors, with applications in treating glaucoma, epilepsy, and certain types of cancer. nih.gov The specific halogen and its position on the benzene ring can fine-tune the inhibitory potency and selectivity for different carbonic anhydrase isoforms.
Antibacterial and Antiviral Agents: While the classic sulfa drugs have seen reduced use due to resistance, the development of novel halogenated and N-alkylated sulfonamides continues to be an area of interest for overcoming resistance and expanding the spectrum of activity.
Synthetic Methodology: There is ongoing research into developing more efficient and environmentally friendly methods for the synthesis of complex sulfonamide derivatives. This includes the use of novel catalysts and reaction conditions for N-alkylation and halogenation. acs.orgfigshare.com
The structural motifs present in this compound suggest that it could be a candidate for investigation within these research trajectories, although specific studies are needed to elucidate its properties and potential applications.
The following table provides a summary of research findings for related halogenated and N-alkylated benzenesulfonamides.
| Compound Class | Research Area | Key Findings |
| Halogenated Arylsulfonamides | Tumor Imaging | Radioiodinated benzenesulfonamides have shown potential as imaging agents for tumors expressing σ receptors. acs.org |
| Halogenated Benzenesulfonamides | Carbonic Anhydrase Inhibition | The position and nature of the halogen atom significantly influence the affinity and selectivity for different carbonic anhydrase isoforms. nih.gov |
| N-Alkyl Benzenesulfonamides | Synthetic Methods | Efficient catalytic systems, such as those using ruthenium, have been developed for the selective N-alkylation of aminobenzenesulfonamides. acs.orgfigshare.com |
| Halogenated Sulfonamide Biguanides | Anticoagulant Properties | Ortho-halogenated benzenesulfonamide derivatives of metformin (B114582) have shown potential as anticoagulant agents. nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C10H14BrNO2S |
|---|---|
Molecular Weight |
292.19 g/mol |
IUPAC Name |
4-bromo-N,2-diethylbenzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO2S/c1-3-8-7-9(11)5-6-10(8)15(13,14)12-4-2/h5-7,12H,3-4H2,1-2H3 |
InChI Key |
KXEJUURDPDVCIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)S(=O)(=O)NCC |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for 4 Bromo N,2 Diethylbenzene 1 Sulfonamide and Analogues
Fundamental Principles of Sulfonamide Bond Formation
The construction of the sulfonamide bond (Ar-SO₂-NR₂) is a cornerstone of organic synthesis. Several classical and modern methods have been established, each with its own advantages and limitations regarding substrate scope, reaction conditions, and functional group tolerance.
Reaction of Sulfonyl Chlorides with Amines
The most traditional and widely employed method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The synthesis of N-alkyl/aryl-4-chlorobenzenesulfonamides, for example, has been achieved by treating various N-substituted amines with 4-chlorobenzenesulfonyl chloride. researchgate.net Similarly, benzenesulfonyl chloride reacts with diethylamine (B46881) to form N,N-diethylbenzenesulfonamide. brainly.in The reaction of primary amines with benzenesulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) is a well-established method for preparing N-alkyl benzenesulfonamides. cbijournal.com For the synthesis of 4-Bromo-N,2-diethylbenzene-1-sulfonamide, a plausible route involves the reaction of 4-bromo-2-ethylbenzenesulfonyl chloride with diethylamine. The precursor, 4-bromobenzenesulfonyl chloride, can be synthesized from 4-bromobenzenesulfonic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl₂).
| Amine | Sulfonyl Chloride | Base | Solvent | Yield | Reference |
| Aniline | Benzenesulfonyl chloride | Pyridine | - | 100% | cbijournal.com |
| p-Toluidine | Tosyl chloride | Pyridine | - | 100% | cbijournal.com |
| Aniline | Benzenesulfonyl chloride | Triethylamine | THF | 86% | cbijournal.com |
| Aniline | Benzenesulfonyl chloride | Diethylamine | Diethyl ether | 85% | cbijournal.com |
Metal-Catalyzed Sulfonamidation Approaches
In recent years, transition-metal-catalyzed reactions have emerged as powerful tools for the formation of C-N and S-N bonds, offering alternative pathways to sulfonamides, often with improved efficiency and selectivity.
C-H Sulfonamidation: Direct C-H functionalization represents a highly atom-economical approach to sulfonamide synthesis. Transition-metal-catalyzed C-H sulfonamidation of arenes with sulfonyl azides has been developed as an effective method. researchgate.net For instance, copper-catalyzed C(sp²)-H sulfonylation of benzylamines has been reported using a transient directing group. chemrxiv.org This strategy allows for the direct introduction of a sulfonamide group at a specific position on an aromatic ring, potentially offering a route to analogues of this compound from the corresponding bromo-substituted starting materials.
Cross-Coupling Reactions: Nickel-catalyzed cross-coupling reactions provide a general method for the C-N bond formation between sulfonamides and aryl halides. This technology is applicable to a broad range of N-aryl and N-heteroaryl sulfonamide motifs. nih.gov
| Catalyst System | Reactant 1 | Reactant 2 | Key Features | Reference |
| Copper(II) acetate (B1210297) / 2-hydroxynicotinaldehyde | Benzylamines | Sulfinate salts | Transient directing group, C(sp²)-H functionalization | chemrxiv.org |
| Nickel catalyst | Sulfonamides | Aryl electrophiles | Photosensitized, broad scope for N-aryl sulfonamides | nih.gov |
| Iridium catalyst | 1,2,4-thiadiazoles | Sulfonyl azides | Regioselective C-N cross-coupling in water | researchgate.net |
Oxidative Synthesis Routes for Sulfonamides
Oxidative coupling reactions provide a direct and environmentally friendly approach to sulfonamide synthesis, often starting from readily available thiols and amines. These methods avoid the pre-functionalization of starting materials, such as the preparation of sulfonyl chlorides.
An electrochemical method has been developed for the oxidative coupling of thiols and amines to furnish sulfonamides. This process is driven by electricity, requires no sacrificial reagents or additional catalysts, and can be completed in a short time. nih.govresearchgate.netnih.gov The proposed mechanism involves the anodic oxidation of the thiol to a disulfide, followed by the oxidation of the amine to a radical cation, which then reacts with the disulfide. nih.gov This strategy streamlines the synthesis and reduces waste generation compared to traditional methods. rsc.orgrsc.org
| Method | Reactants | Key Features | Reference |
| Electrochemical Oxidative Coupling | Thiols and Amines | Electricity-driven, no sacrificial reagents, rapid reaction | nih.govresearchgate.netnih.gov |
| General Oxidative Coupling | Thiols and Amines | Direct, atom-efficient, avoids pre-functionalization | rsc.orgrsc.org |
Photoredox-Catalyzed Sulfonylation Methods
Visible-light photoredox catalysis has emerged as a mild and powerful tool in organic synthesis, enabling the formation of various chemical bonds under gentle conditions. This methodology has been successfully applied to the synthesis of sulfonamides.
A metal-free, photoredox-catalyzed three-component assembly of primary aryl sulfonamides has been described, utilizing aryl dibenzothiophenium (DBT) salts, a sulfur dioxide surrogate, and an amine source. acs.orgnih.gov Another approach involves a transition-metal-free photocatalytic strategy for the modular synthesis of arylsulfonamides from aryl triflates, a sulfur dioxide surrogate, and a broad range of amines. rsc.org Furthermore, photoredox catalysis has been employed for the decarboxylative halosulfonylation of (hetero)aryl carboxylic acids, followed by reaction with amines to yield (hetero)aryl sulfonamides. domainex.co.uk
| Method | Reactants | Catalyst/Conditions | Key Features | Reference |
| Three-Component Assembly | Aryl DBT salts, SO₂ surrogate, (NH₄)₂CO₃ | Metal-free, photoredox | Mild conditions, broad functional group tolerance | acs.orgnih.gov |
| Modular Synthesis | Aryl triflates, SO₂ surrogate, Amines | NaI, UV light | Transition-metal-free, utilizes abundant precursors | rsc.org |
| Decarboxylative Halosulfonylation | (Hetero)aryl carboxylic acids, Amines | Copper catalyst, photoredox | One-pot synthesis | domainex.co.uk |
Targeted Synthesis of Bromo-Substituted Benzenesulfonamides
The synthesis of this compound and its analogues requires a reliable method for introducing a bromine atom at a specific position on the benzene (B151609) ring.
Strategies for Introducing Bromine on the Aromatic Ring
The introduction of a bromine atom onto an aromatic ring is a fundamental transformation in organic synthesis. The regioselectivity of this reaction is crucial for the synthesis of specifically substituted compounds like this compound.
Electrophilic Aromatic Bromination: This is the most common method for preparing aryl bromides. The choice of brominating agent and reaction conditions can significantly influence the regioselectivity. Reagents such as N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) and poly[N-bromobenzene-1,3-disulfonylamide] (PBBS) have been used for the regioselective bromination of aromatic compounds, often favoring the para position. organic-chemistry.org N,N′-dibromo-N,N′-1,2-ethylene bis(4-methyl benzene sulfonamide) has also been shown to produce para-bromo isomers for benzene rings with activating substituents. researchgate.netasianpubs.org For substrates with existing directing groups, the position of bromination can be controlled. For example, in the synthesis of 4-bromo-2-nitrotoluene, the nitration of p-bromotoluene is a key step where the methyl group directs the incoming nitro group to the ortho position.
Sandmeyer-type Reactions: An alternative approach involves the diazotization of an amino group on the aromatic ring, followed by a Sandmeyer reaction with a bromine source. For instance, 2-bromobenzenesulfonyl chloride can be synthesized from 2-bromoaniline (B46623) via a diazotization reaction followed by reaction with sulfur dioxide and a copper catalyst. google.com This method is particularly useful for introducing bromine at positions that are not easily accessible through direct electrophilic bromination.
| Method | Starting Material | Reagent(s) | Key Features | Reference |
| Electrophilic Bromination | Activated Aromatic Compounds | TBBDA or PBBS | Mild conditions, para-selective | organic-chemistry.org |
| Electrophilic Bromination | Activated Aromatic Compounds | N,N′-dibromo-N,N′-1,2-ethylene bis(4-methyl benzene sulfonamide) | para-selective | researchgate.netasianpubs.org |
| Diazotization/Sulfonyl Chlorination | 2-Bromoaniline | NaNO₂, HCl, SO₂, Cu catalyst | Access to ortho-substituted products | google.com |
Stereoselective Synthesis in Related Bromo-Sulfonamide Precursors
The field of asymmetric synthesis has seen significant advancements in creating chiral sulfonamides, including those containing bromine atoms. The development of stereoselective methods is crucial as the spatial arrangement of atoms can significantly impact a molecule's biological activity.
One prominent strategy involves the catalytic enantioselective synthesis of N-C axially chiral sulfonamides. These molecules possess a chiral axis due to restricted rotation around a nitrogen-carbon bond. For instance, palladium-catalyzed N-allylation of secondary sulfonamides, such as N-(2-arylethynyl-6-methylphenyl)sulfonamides, can produce rotationally stable N-C axially chiral products with good enantioselectivity. nih.gov The presence of ortho-substituents, which can include bromine, is often critical for inducing and maintaining the axial chirality. researchgate.net
Another approach is the atroposelective hydroamination of allenes, catalyzed by palladium, which allows for the rapid construction of axially chiral sulfonamides. This method has proven effective for substrates with various ortho-groups, including bromine and iodine, demonstrating its functional group tolerance. figshare.com Furthermore, the aza-Darzens reaction, utilizing chiral sulfinimines derived from enantiopure aryl-sulfinamides, provides a pathway to synthesize chiral trisubstituted aziridines, which can serve as precursors to more complex chiral molecules. researchgate.net
| Method | Catalyst/Reagent | Type of Chirality | Key Feature |
| Catalytic N-Allylation | (S,S)-Trost ligand-(allyl-PdCl)₂ | Axial (N-C) | Creates rotationally stable chiral sulfonamides. nih.gov |
| Atroposelective Hydroamination | Palladium Catalyst | Axial | Rapid construction with wide functional group tolerance, including halogens. figshare.com |
| Aza-Darzens Reaction | Chiral Sulfinimines | Central | Forms chiral aziridine (B145994) precursors. researchgate.net |
| Copper/Chiral Cobalt Anion Catalysis | Cu/Chiral Cobalt Anion | Axial (Biaryl) | One-pot synthesis of chiral biaryl sulfenamides from cyclic diaryliodoniums. chemrxiv.orgresearchgate.net |
Methods for Introducing N-Alkyl Substituents on Sulfonamide Nitrogen
The introduction of alkyl groups onto the sulfonamide nitrogen is a fundamental transformation in the synthesis of compounds like this compound. This can be achieved either by reacting a sulfonyl chloride with a pre-alkylated amine or by alkylating a primary sulfonamide.
Primary and Secondary Amine Reactivity in Sulfonamide Synthesis
The most conventional method for synthesizing sulfonamides involves the reaction between a sulfonyl chloride and a primary or secondary amine, typically in the presence of a base like pyridine. cbijournal.comresearchgate.net The nucleophilicity of the amine is a key factor in this reaction. Generally, primary amines are highly reactive towards sulfonyl chlorides. cbijournal.com Secondary amines, while also reactive, can sometimes exhibit lower reactivity depending on steric hindrance around the nitrogen atom. cbijournal.com This difference in reactivity is a critical consideration in synthetic design. For the synthesis of this compound, the reaction would involve 4-bromo-2-ethylbenzene-1-sulfonyl chloride and diethylamine, a secondary amine.
The reaction is typically carried out by combining the sulfonyl chloride with the amine and an alkali or alkaline earth metal hydroxide (B78521) in water to form the N-substituted sulfonamide and neutralize the acidic byproducts. google.com
Selective N-Alkylation Techniques
When starting with a primary sulfonamide (R-SO₂NH₂), selective N-alkylation is required to introduce alkyl groups onto the nitrogen. Achieving mono-alkylation without the formation of di-alkylated byproducts can be challenging.
Modern techniques have emerged to address this, with the "borrowing hydrogen" (BH) approach being particularly noteworthy. This method uses alcohols as alkylating agents, which are considered green reagents as the only byproduct is water. ionike.com Manganese-based pincer catalysts have been shown to be highly efficient for the mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides with both benzylic and simple primary aliphatic alcohols, achieving excellent isolated yields. acs.org Ruthenium-based catalysts have also been employed for similar transformations. organic-chemistry.org
Other selective methods include:
Reaction with Alkyl Halides : A traditional method involving the reaction of a primary sulfonamide with an alkyl halide in the presence of a base. nih.gov
Mitsunobu Reaction : This reaction allows for the alkylation of N-alkyl perfluoroalkanesulfonamides using an appropriate alcohol. nih.gov
Nitrogen-centered Radical Approach : This involves the installation of a sulfonamide unit onto polycyclic hydrocarbon cores using a xanthate ester and an imidoiodinane as the nitrogen source. rsc.org
| Alkylation Technique | Alkylating Agent | Catalyst | Key Features |
| Borrowing Hydrogen (BH) | Alcohols | Mn(I) PNP pincer or Ru complexes | Environmentally benign; water is the only byproduct; high yields for mono-alkylation. ionike.comacs.orgorganic-chemistry.org |
| Classical Alkylation | Alkyl Halides | Base (e.g., K₂CO₃) | A standard and widely used method. nih.gov |
| Mitsunobu Reaction | Alcohols | DEAD/PPh₃ | Effective for specific substrates like perfluoroalkanesulfonamides. nih.gov |
| Radical Approach | Xanthate Ester | Imidoiodinane (N-source) | Useful for complex scaffolds like polycyclic hydrocarbons. rsc.org |
Synthetic Pathways for Alkyl Groups on the Benzene Ring
Introducing alkyl groups onto an aromatic ring is a cornerstone of organic synthesis, with the Friedel-Crafts alkylation being a primary method. lumenlearning.com This reaction involves treating an aromatic ring, such as benzene or a substituted benzene, with an alkyl halide (e.g., chloroethane) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). chemistrystudent.comchemguide.co.uk
The mechanism involves the Lewis acid activating the alkyl halide to generate a reactive electrophile with significant carbocation character. lumenlearning.com This electrophile is then attacked by the electron-rich benzene ring in an electrophilic aromatic substitution reaction. chemistrystudent.com
An industrial variant of this reaction uses an alkene (e.g., ethene) and a mixture of aluminum chloride and hydrogen chloride as the catalyst, which is often more cost-effective. libretexts.org
However, Friedel-Crafts alkylation has limitations:
Carbocation Rearrangement : Primary carbocations can rearrange to more stable secondary or tertiary carbocations, leading to isomeric products. lumenlearning.com
Polyalkylation : The product of the reaction, an alkylbenzene, is more reactive than the starting material because alkyl groups are electron-donating and activate the ring towards further substitution. This can lead to the addition of multiple alkyl groups. lumenlearning.comchemguide.co.uk
Substrate Limitations : The reaction fails with strongly deactivated aromatic rings (e.g., nitrobenzene) or those containing substituents like amines (-NH₂) that react with the Lewis acid catalyst. lumenlearning.com
For a molecule like this compound, the 2-ethyl group would likely be introduced via a Friedel-Crafts reaction on a bromobenzene (B47551) derivative, carefully controlling conditions to avoid polyalkylation and rearrangement.
Optimization of Reaction Conditions and Yields in Complex Sulfonamide Syntheses
Optimizing reaction conditions is paramount for achieving high yields and purity in the synthesis of complex sulfonamides. Key parameters that are frequently adjusted include the choice of catalyst, solvent, base, and temperature.
One-pot synthesis procedures are highly sought after for their efficiency. For example, a one-pot method for converting carboxylic acids to sulfonamides has been developed, proceeding through a decarboxylative chlorosulfonylation followed by reaction with an amine. nih.gov Another efficient one-pot method involves reacting amine-derived sulfonate salts with cyanuric chloride and a base in anhydrous acetonitrile (B52724) at room temperature, which avoids the use of sensitive sulfonyl chlorides. organic-chemistry.org
Catalysis plays a significant role in modern sulfonamide synthesis.
Palladium Catalysis : Used in the coupling of aryl sulfonium (B1226848) salts with SO₂ surrogates like Rongalite to form aryl sulfinates, which are then converted to sulfonamides. This allows for site-selective C-H functionalization. nih.gov
Copper Catalysis : Employed in the cross-coupling of substituted phenyl bromides with aminopyridine analogues to form aniline-based sulfonamides. nih.gov
Iron Catalysis : An FeCl₂/K₂CO₃ system has been developed for the N-alkylation of sulfonamides with benzylic alcohols via the borrowing hydrogen method, offering a more environmentally benign option. ionike.com
The choice of base and solvent is also critical. For instance, in the reaction of amines with sulfonyl chlorides, pyridine is a common base. cbijournal.com In other systems, organic bases like triethylamine (Et₃N) or inorganic bases like potassium carbonate (K₂CO₃) are used. ionike.comnih.gov Solvents can range from dichloromethane (B109758) (DCM) to dimethyl sulfoxide (B87167) (DMSO) and various alcohols, depending on the specific reaction requirements. nih.gov
Precursor Molecules and Synthetic Intermediates for this compound
The synthesis of this compound can be envisioned through a retrosynthetic analysis, identifying key precursors and intermediates.
A plausible synthetic route would start with a readily available substituted benzene.
Starting Material : A common starting point could be 4-bromoaniline or 2-ethylaniline (B167055) . Let's consider starting from 4-bromoaniline .
Introduction of the Ethyl Group : This is challenging as the amino group interferes with Friedel-Crafts alkylation. A more viable route might start with 4-bromotoluene . Friedel-Crafts acylation followed by reduction, or another alkylation strategy, could introduce the ethyl group at the 2-position to yield 4-bromo-2-ethyltoluene . Oxidation of the methyl group would then be required.
A More Direct Route : A more likely pathway involves starting with 2-ethylaniline .
Bromination : Electrophilic bromination of 2-ethylaniline would likely place the bromine para to the activating amino group, yielding 4-bromo-2-ethylaniline (B1273662) .
Diazotization and Sulfonylation (Sandmeyer-type reaction) : The amino group of 4-bromo-2-ethylaniline can be converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl). This diazonium salt is then reacted with sulfur dioxide (SO₂) in the presence of a copper catalyst (e.g., CuCl) to form the key intermediate, 4-bromo-2-ethylbenzene-1-sulfonyl chloride . nih.gov
Final Step (Sulfonamide Formation) : The prepared 4-bromo-2-ethylbenzene-1-sulfonyl chloride is then reacted with diethylamine in the presence of a base to yield the final product, This compound . google.com
Key Precursors and Intermediates:
2-Ethylaniline : The initial aromatic precursor.
4-Bromo-2-ethylaniline : The intermediate formed after bromination.
4-Bromo-2-ethylbenzenediazonium chloride : The transient intermediate formed during the Sandmeyer reaction.
4-Bromo-2-ethylbenzene-1-sulfonyl chloride : The key sulfonylating agent.
Diethylamine : The source of the N,N-diethyl group.
This step-wise approach allows for the controlled and regioselective introduction of each functional group required for the target molecule.
Molecular Architecture and Computational Elucidation of 4 Bromo N,2 Diethylbenzene 1 Sulfonamide
Structural Characterization via X-ray Crystallography of Related Sulfonamides
While a specific crystal structure for 4-Bromo-N,2-diethylbenzene-1-sulfonamide is not publicly available, extensive X-ray diffraction studies on closely related compounds provide a robust framework for understanding its likely solid-state conformation. For instance, the crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide reveals key geometric parameters that are likely to be conserved. nih.goviucr.org In this analogue, the Br—C bond length is reported as 1.887(2) Å, which is consistent with other structures containing a bromophenyl moiety. iucr.org The phenyl ring itself exhibits typical aromatic bond lengths, although minor variations can occur due to the electronic influence of the substituents. iucr.org
Interactive Table: Crystallographic Data of Related Sulfonamides
| Compound | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Ref |
|---|---|---|---|---|
| 4-bromo-N-(propylcarbamoyl)benzenesulfonamide | C2/c | Br1—C1: 1.887(2) | C4—S1—N1: 105.65(11) | iucr.org |
Conformational Analysis and Molecular Flexibility of N-Alkyl Sulfonamides
The conformational landscape of N-alkyl sulfonamides, including this compound, is largely defined by rotation around the S—N bond. The presence of two ethyl groups on the nitrogen atom introduces steric considerations that influence the preferred rotational isomers (rotamers). The biological activity and physical properties of sulfonamides are often dependent on their conformational state. researchgate.net
Quantum Chemical Investigations (DFT Studies)
Density Functional Theory (DFT) is a powerful computational tool for investigating the molecular properties of compounds where experimental data is scarce. nih.gov For this compound, DFT calculations can provide deep insights into its electronic structure, reactivity, and spectroscopic characteristics.
DFT studies on substituted benzenesulfonamides allow for the calculation of various electronic properties. mkjc.inresearchgate.net The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify regions susceptible to electrophilic and nucleophilic attack. In a molecule like this compound, the oxygen atoms of the sulfonyl group are expected to be the most electron-rich regions, while the hydrogen atoms of the alkyl groups and the region around the bromine atom (due to the σ-hole phenomenon) may exhibit electrophilic character. rsc.org
DFT calculations are widely used to predict spectroscopic data, which can aid in the characterization of synthesized compounds. nih.govresearchgate.net By employing methods like the Gauge-Including Atomic Orbital (GIAO), it is possible to calculate the ¹H and ¹³C NMR chemical shifts. nih.govcyberleninka.ru For this compound, these calculations would predict distinct signals for the aromatic protons, influenced by the bromo and sulfonamide substituents, as well as characteristic shifts for the methylene (B1212753) and methyl protons of the two ethyl groups.
Similarly, theoretical vibrational frequencies (IR spectra) can be computed. mdpi.com These calculations help in assigning the observed experimental bands to specific molecular vibrations. Key vibrational modes for this molecule would include the symmetric and asymmetric stretching of the S=O bonds, S-N stretching, C-S stretching, and various vibrations associated with the substituted benzene (B151609) ring and the N-ethyl groups. Comparing these predicted spectra with experimental data for related compounds helps to validate the computational model and confirm the molecular structure. nih.gov
Molecular Dynamics Simulations to Explore Structural Behavior
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights that are not accessible from static computational models or crystal structures. youtube.com For this compound, an MD simulation could be employed to explore its conformational flexibility in different environments, such as in a solvent or interacting with a biological macromolecule. nih.govpeerj.com
These simulations can reveal the preferred conformations of the diethylamino group and the rotational freedom around the aryl-S and S-N bonds. By tracking the atomic positions over time, one can understand how the molecule samples different conformational states and the energy barriers between them. This is particularly relevant for understanding how the molecule might adapt its shape to fit into a binding pocket of a protein, a key aspect in drug design. nih.gov MD simulations of sulfonamide-protein complexes have provided valuable insights into the molecular basis for drug action and resistance. nih.gov
Intermolecular Interactions and Crystal Packing in Substituted Sulfonamides
The way molecules arrange themselves in a crystal lattice is determined by a delicate balance of intermolecular interactions. nih.gov In sulfonamides, hydrogen bonding often plays a dominant role in directing the crystal packing. researchgate.net Although this compound lacks the classic N-H donor for hydrogen bonding that is present in primary or secondary sulfonamides, other interactions become crucial.
Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules can contribute to the stability of the crystal structure. nih.govresearchgate.net The antiparallel stacking of bromophenyl rings, with centroid-to-centroid distances around 4.213 Å, has been observed in related structures. nih.gov The interplay of these various weak forces—van der Waals interactions, C-H···O bonds, halogen contacts, and potential π-π stacking—will ultimately define the supramolecular architecture of this compound in the solid state.
Interactive Table: Summary of Intermolecular Interactions in Substituted Sulfonamides
| Interaction Type | Description | Relevance to Target Molecule | References |
|---|---|---|---|
| Hydrogen Bonding | Primarily N-H···O in primary/secondary sulfonamides. | C-H···O interactions are expected to be significant. | researchgate.netresearchgate.net |
| Halogen Interactions | C-Br···O or C-Br···H contacts. | The bromine atom is a key participant in crystal packing. | nih.govrsc.org |
| π-π Stacking | Interactions between aromatic rings. | Can influence the packing of the bromophenyl moieties. | nih.govnih.gov |
Biological Activities and Mechanistic Studies of Sulfonamide Scaffolds
Enzyme Inhibition Profiles
Human Intestinal Carboxylesterase Inhibition
Sulfonamide-based compounds have been identified as potent and selective inhibitors of human intestinal carboxylesterase (hiCE). nih.gov Carboxylesterases are enzymes involved in the hydrolysis of many ester-containing drugs. nih.govdoi.org Benzene (B151609) sulfonamides, in particular, have been shown to be selective inhibitors of hiCE over other human carboxylesterases like hCE1, which is found in the liver. nih.gov This selectivity is significant as it could potentially be used to modulate the metabolism and reduce the toxicity of certain therapeutic agents that are activated in the intestine. nih.govnih.gov The inhibitory potency of these sulfonamides appears to be related to their lipophilicity (clogP). nih.gov
| Compound Type | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Benzene Sulfonamides | Human Intestinal Carboxylesterase (hiCE) | Demonstrated selective inhibition of hiCE with Ki values as low as 14nM. Potency correlated with the compound's clogP value. | nih.gov |
| Bisbenzene Sulfonamides | hiCE | Identified as a class of hiCE inhibitors, though further development has been limited by poor solubility. | nih.gov |
Protease Inhibition
The sulfonamide moiety is a critical component in the design of various protease inhibitors. nih.govresearchgate.net These compounds have demonstrated inhibitory activity against several classes of proteases, including metalloproteases and serine proteases. nih.govnih.gov For instance, sulfonamide-based inhibitors of matrix metalloproteinases (MMPs) have shown potential as antitumor agents. nih.govbenthamdirect.com Furthermore, some clinically used HIV protease inhibitors, such as amprenavir, contain a sulfonamide group that is essential for their potency. nih.govnih.gov Functionalized sulfonamides have also been developed as time-dependent inhibitors of serine proteases like human leukocyte elastase (HLE) and cathepsin G. nih.gov
Histone Deacetylase Inhibition
Novel sulfonamide derivatives, specifically sulfonamide anilides and hydroxamic acids, have emerged as a significant class of histone deacetylase (HDAC) inhibitors. nih.govacs.orgaacrjournals.orgaacrjournals.org HDAC inhibitors are a promising class of anticancer agents that can induce the hyperacetylation of histones, leading to changes in gene expression, cell cycle arrest, and apoptosis in cancer cells. acs.orgaacrjournals.orgnih.gov Studies have shown that certain sulfonamide anilides can selectively inhibit the proliferation of various human cancer cells with minimal toxicity to normal cells. nih.govaacrjournals.org The antitumor activity of these compounds has been demonstrated both in vitro and in vivo. nih.govaacrjournals.org
Sphingosine (B13886) Kinase Inhibition
Sulfonamide-containing compounds have been designed and synthesized as potential inhibitors of sphingosine kinase 1 (SphK1), a well-recognized target for cancer and inflammatory diseases. nih.govspandidos-publications.comacs.org SphK1 is an enzyme that produces sphingosine-1-phosphate (S1P), a signaling lipid involved in cell survival and proliferation. nih.gov Certain urea, sulfonylurea, and sulfonamide derivatives have been shown to effectively inhibit SphK1 with IC50 values in the micromolar to nanomolar range. nih.gov These inhibitors represent a promising avenue for the development of new therapeutics for cancer and immune-mediated diseases. nih.govspandidos-publications.com
Antiviral Activities
The sulfonamide scaffold is present in numerous compounds exhibiting a wide range of antiviral activities. mdpi.comnih.govraco.catnih.gov A significant number of sulfonamide derivatives have been reported to show substantial activity against various viruses, including Human Immunodeficiency Virus (HIV). nih.govresearchgate.net Several clinically used HIV protease inhibitors incorporate sulfonamide moieties, which are crucial for their therapeutic effect. nih.govresearchgate.net Additionally, sulfonamides have been investigated as non-nucleoside HIV reverse transcriptase inhibitors, HIV integrase inhibitors, and HIV entry inhibitors. nih.govresearchgate.net The mechanism of some antiviral sulfonamides involves targeting viral zinc finger proteins, leading to the inhibition of viral replication. nih.gov
Anticancer and Antitumor Potential
Sulfonamide derivatives are a promising class of compounds with diverse anticancer activities. nih.govbenthamdirect.comnih.goveurekaselect.com Their mechanisms of action are varied and include the inhibition of carbonic anhydrase, disruption of microtubule assembly, cell cycle arrest (often in the G1 phase), and inhibition of angiogenesis. benthamdirect.comeurekaselect.com A number of sulfonamide-based compounds have progressed to clinical trials for cancer therapy. nih.govbenthamdirect.com For example, sulfonamide anilides that act as histone deacetylase inhibitors have shown significant antiproliferative activity against human tumors. nih.govaacrjournals.org Other derivatives have been designed as potent and orally active antitumor agents, demonstrating enhanced growth inhibition of human cancer cells compared to parent natural products. acs.org
| Mechanism of Action | Target | Therapeutic Potential | Reference |
|---|---|---|---|
| Carbonic Anhydrase Inhibition | Carbonic Anhydrases (e.g., CA IX) | Antitumor activity | nih.govbenthamdirect.com |
| Histone Deacetylase Inhibition | HDAC enzymes | Antiproliferative agents in cancer chemotherapy | nih.govacs.orgaacrjournals.org |
| Protease Inhibition | Matrix Metalloproteinases (MMPs) | Antitumor properties | nih.gov |
| Microtubule Assembly Disruption | Tubulin | Anticancer activity | benthamdirect.com |
Anti-inflammatory Actions
Sulfonamides are also recognized for their anti-inflammatory properties. bohrium.comnih.govopenaccesspub.orgnih.gov Certain sulfonamide derivatives, such as celecoxib, are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins (B1171923) that mediate inflammation. ijpsjournal.comopenaccesspub.org The anti-inflammatory effects of some sulfonamides are also linked to their ability to inhibit carbonic anhydrase isoforms. bohrium.com Additionally, some sulfonamide-related drugs have been shown to reduce the availability of hypochlorous acid (HOCl) produced by neutrophils, which can contribute to tissue injury during inflammation. nih.gov
Modulation of Other Biological Pathways
The structural features of the sulfonamide group allow for interactions with various enzymes and receptors, leading to a broad spectrum of pharmacological activities. These include roles in anticancer, anti-inflammatory, and antiviral therapies, often stemming from the inhibition of key proteins in cellular signaling cascades.
A primary mechanism through which sulfonamides exert their effects is by acting as enzyme inhibitors. The sulfonamide moiety can mimic a substrate or bind to the active site of an enzyme, leading to the inhibition of its catalytic activity.
Protease Inhibition: Sulfonamide derivatives have been identified as potent inhibitors of various proteases, which are enzymes that catalyze the breakdown of proteins. mdpi.com For instance, some sulfonamides are effective inhibitors of matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and cancer metastasis. mdpi.comnih.gov By inhibiting MMPs, these compounds can potentially impede tumor invasion and metastasis. nih.gov Furthermore, certain sulfonamides have shown inhibitory activity against viral proteases, such as those from the human immunodeficiency virus (HIV), making them valuable in antiviral drug development. mdpi.comnih.gov
Kinase Inhibition: Protein kinases play a crucial role in cell signaling by catalyzing the phosphorylation of specific amino acid residues in proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Sulfonamide-based compounds have been developed as inhibitors of various kinases. For example, they have been shown to target receptor tyrosine kinases like vascular endothelial growth factor receptor-2 (VEGFR-2), which is involved in angiogenesis, the formation of new blood vessels that tumors need to grow. researchgate.net Additionally, sulfonamides have been investigated as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), two key components of a signaling pathway that is often hyperactivated in cancer. nih.govacs.org
Carbonic Anhydrase Inhibition: Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, including pH regulation and fluid secretion. Sulfonamides are classic inhibitors of carbonic anhydrases. nih.govtandfonline.com Inhibition of certain carbonic anhydrase isoforms, particularly those overexpressed in tumors like CA IX and CA XII, can disrupt the pH balance of cancer cells, leading to apoptosis and a reduction in tumor growth. nih.gov
Aromatase Inhibition: Aromatase is a key enzyme in the biosynthesis of estrogens and is a major target in the treatment of hormone-dependent breast cancer. mdpi.comnih.gov Several sulfonamide derivatives have been designed and synthesized as aromatase inhibitors, showing potential in the management of estrogen-receptor-positive breast cancer. mdpi.commdpi.com
Histone Deacetylase (HDAC) Inhibition: Histone deacetylases are enzymes that play a critical role in gene expression by removing acetyl groups from histone proteins. HDAC inhibitors have emerged as a promising class of anticancer agents. nih.gov Some sulfonamide derivatives have been identified as potent HDAC inhibitors, demonstrating antiproliferative effects in cancer cell lines. nih.govresearchgate.net
Cyclooxygenase (COX) Inhibition: Cyclooxygenases are key enzymes in the inflammatory pathway, responsible for the production of prostaglandins. Nonsteroidal anti-inflammatory drugs (NSAIDs) often target these enzymes. Certain sulfonamide-containing compounds, such as celecoxib, are selective COX-2 inhibitors, which provides anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. frontiersin.orgmdpi.com
Beyond direct enzyme inhibition, sulfonamides can also modulate complex signaling pathways that are crucial for cell survival, proliferation, and communication.
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: The JAK/STAT pathway is a critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis. acs.orgnih.gov Dysregulation of this pathway is implicated in various inflammatory and neoplastic diseases. acs.org Some sulfonamide-containing molecules have been shown to modulate the JAK/STAT pathway, highlighting their potential in the treatment of immune-mediated and cancerous conditions. researchgate.net
Recent studies have also explored the role of sulfonamide derivatives as modulators of ion channels, which are integral membrane proteins that control the flow of ions across cellular membranes and are essential for neuronal signaling and muscle contraction. researchgate.netnih.gov For example, certain sulfonamides have been found to act as modulators of voltage-gated sodium channels, which are critical for the generation and propagation of action potentials. acs.org This suggests a potential therapeutic application for sulfonamides in conditions related to neuronal hyperexcitability, such as chronic pain. acs.org
The following tables summarize the inhibitory activities of various sulfonamide derivatives against different biological targets, as reported in the scientific literature.
Table 1: Kinase Inhibitory Activity of Sulfonamide Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Sulfonamide Methoxypyridine Derivative (22c) | PI3Kα | 0.22 | nih.gov |
| Sulfonamide Methoxypyridine Derivative (22c) | mTOR | 23 | nih.gov |
Table 2: Carbonic Anhydrase Inhibitory Activity of Sulfonamide Derivatives
| Compound | Target Isoform | Ki (µM) | Reference |
|---|---|---|---|
| N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamide (32) | hCA I | 46 | tandfonline.com |
| N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamide | hCA II | 94 | tandfonline.com |
Table 3: Histone Deacetylase (HDAC) Inhibitory Activity of Sulfonamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Piperazine-sulfonamide (20) | - | 2.8 | nih.gov |
| Sulfonamide-based hydroxamic acid (Cpd 1) | - | 0.01 | nih.gov |
| Chalcone-sulfonamide hybrid (6a) | HDAC1 | 0.1 |
Table 4: Cyclooxygenase (COX) Inhibitory Activity of Sulfonamide Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| (E)-4-(2-(thiophen-3-yl)vinyl)benzenesulfonamide | COX-2 mediated PGE2 production | 0.013 | nih.gov |
Table 5: Aromatase Inhibitory Activity of Sulfonamide Derivatives
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Indole Sulfonamide Derivative (3) | Aromatase Inhibition | Low micromolar | mdpi.com |
Structure Activity Relationship Sar and Rational Design of Sulfonamide Derivatives
Influence of Halogenation (Bromine) on Biological Activity and Selectivity
The introduction of halogen atoms, such as bromine, onto the benzene (B151609) ring is a common strategy in medicinal chemistry to modulate a molecule's properties. Halogenation at the para-position (position 4) of the benzene ring can significantly impact a compound's lipophilicity, electronic character, and metabolic stability.
Key Research Findings:
Lipophilicity and Permeability: The bromine atom is highly lipophilic, which can enhance the ability of the compound to cross biological membranes. This increased lipophilicity often correlates with improved absorption and distribution.
Binding Interactions: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein's active site. This can provide an additional anchoring point, potentially increasing binding affinity and selectivity for the target.
Metabolic Stability: Halogenation can block sites of metabolism on the benzene ring, particularly oxidation by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the compound.
Table 1: Physicochemical Properties of Halogens and Their Impact on Drug Design
| Halogen | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Lipophilicity Contribution (π value) | Common Role in SAR |
|---|---|---|---|---|
| Fluorine (F) | 1.47 | 3.98 | +0.14 | Blocks metabolism, alters pKa, can form H-bonds |
| Chlorine (Cl) | 1.75 | 3.16 | +0.71 | Increases lipophilicity, fills hydrophobic pockets |
| Bromine (Br) | 1.85 | 2.96 | +0.86 | Enhances lipophilicity, forms halogen bonds, increases potency |
| Iodine (I) | 1.98 | 2.66 | +1.12 | Strong halogen bonds, significant size increase |
Effects of N-Alkylation on Sulfonamide Efficacy and Target Binding
The substitution pattern on the sulfonamide nitrogen atom (N1) is a critical determinant of biological activity. In 4-Bromo-N,2-diethylbenzene-1-sulfonamide, this nitrogen is disubstituted with two ethyl groups (N,N-diethyl).
Key Research Findings:
Acidity and Ionization: Primary (-SO₂NH₂) and secondary (-SO₂NHR) sulfonamides are acidic and can be ionized at physiological pH. This ionized form is often crucial for strong binding to targets like the zinc ion in metalloenzymes (e.g., carbonic anhydrases). The presence of two alkyl groups in a tertiary sulfonamide (-SO₂NR₂) removes the acidic proton, preventing ionization. This fundamentally alters the potential binding modes of the molecule.
Target Specificity: While the ionized form is key for certain enzyme targets, tertiary sulfonamides can exhibit activity through different mechanisms and against other targets where this ionization is not required. The bulky N,N-diethyl groups can provide steric hindrance that may enhance selectivity for a specific receptor pocket while preventing binding to others.
Lipophilicity and Solubility: The addition of ethyl groups increases the lipophilicity of the sulfonamide moiety, which can influence the compound's pharmacokinetic properties, including its ability to cross the blood-brain barrier.
Synergistic Effects: In some series of compounds, the introduction of N,N-diethyl amido moieties has been shown to have a synergistic effect, leading to higher activity compared to their unsubstituted precursors. For example, studies on α-tolylsulfonamides showed that N,N-diethyl amidated counterparts had significantly higher activity against E. coli.
Impact of Substituents on the Benzene Ring on Biological Properties
The nature, position, and number of substituents on the benzene ring are pivotal for the structure-activity relationship of sulfonamides. For this compound, the key substituents are the bromine atom at the para-position (C4) and an ethyl group at the ortho-position (C2).
Key Research Findings:
Para-Substitution: The para-position is often critical. In antibacterial sulfonamides, a free amino group at this position is essential for mimicking p-aminobenzoic acid (PABA). For other biological targets, substitution at the para-position with groups like halogens can be crucial for potency and binding.
Ortho-Substitution: The ethyl group at the C2 position introduces steric bulk close to the sulfonamide anchor point. This can influence the orientation of the entire molecule within a binding site. This steric hindrance can either be beneficial, by forcing the molecule into an optimal conformation for binding, or detrimental, by preventing it from accessing the active site.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models help in predicting the activity of new, unsynthesized molecules and provide insights into the structural features required for potency.
2D-QSAR: These models correlate biological activity with physicochemical descriptors such as lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters (Taft parameters). For sulfonamides, QSAR studies have highlighted the importance of hydrophobicity for binding to targets like human carbonic anhydrase II.
3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding by analyzing the steric and electrostatic fields of the molecules in 3D space. These studies generate contour maps that visualize regions where modifications to the molecule would likely increase or decrease activity. For example, CoMFA and CoMSIA models developed for sulfonamide-based inhibitors have successfully guided the design of more potent compounds by identifying favorable and unfavorable regions for steric bulk, electrostatic charge, and hydrophobicity.
Table 2: Common Descriptors Used in QSAR/3D-QSAR Studies of Sulfonamides
| QSAR Method | Descriptor Type | Information Provided | Application to Sulfonamides |
|---|---|---|---|
| 2D-QSAR | Physicochemical (e.g., logP, pKa) | Correlation of bulk properties with activity. | Predicting binding constants based on hydrophobicity. |
| 3D-QSAR (CoMFA) | Steric and Electrostatic Fields | 3D map of where steric bulk and charge are favorable/unfavorable. | Designing novel carbonic anhydrase or HBV inhibitors. |
| 3D-QSAR (CoMSIA) | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields | More detailed 3D map including hydrophobic and H-bonding effects. | Optimizing BRD4 inhibitors for acute myeloid leukemia. |
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling and lead optimization are essential steps in modern drug discovery that build upon SAR and QSAR insights to design improved drug candidates.
Pharmacophore Modeling: A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. For sulfonamide derivatives, a pharmacophore model might include features like a hydrophobic aromatic ring, a hydrogen bond acceptor (the sulfonyl oxygens), and specific locations for other functional groups that can enhance binding. These models are widely used in virtual screening to identify new potential leads from large chemical databases.
Lead Optimization: This is the iterative process of modifying a promising lead compound to improve its properties, including potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.
Structural Modifications: Based on SAR and QSAR data, chemists systematically alter the lead structure. For a compound like this compound, this could involve replacing the bromine with other halogens, changing the alkyl groups on the nitrogen, or modifying the ethyl group on the ring to improve target binding or pharmacokinetic properties.
Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's profile. For instance, the sulfonamide group itself could be replaced by a bioisostere to modulate its properties.
Computational Guidance: Molecular docking, QSAR, and pharmacophore models are used to guide these modifications, allowing for a more rational and efficient optimization process compared to traditional trial-and-error synthesis.
Computational Drug Discovery and Design for Sulfonamide Compounds
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is crucial for understanding the interactions between a ligand and its target receptor at the molecular level.
The prediction of binding affinity is a key outcome of molecular docking studies, providing an estimation of the strength of the interaction between a ligand and its target. For sulfonamide derivatives, docking simulations can calculate binding energies, which correlate with the inhibitory activity of the compounds. For instance, in a study of novel sulfonamide derivatives, a compound designated as 1C exhibited a high binding affinity with a binding free energy of -8.1 kcal/mol against the dihydropteroate (B1496061) synthase (DHPS) enzyme. nih.gov This strong binding affinity suggests a potent inhibitory potential.
Conformational analysis is another critical aspect, as the three-dimensional shape of a molecule is a primary determinant of its biological properties. researchgate.net Studies have shown that the biological activity of sulfonamides is significantly influenced by their conformational state. researchgate.net For example, the torsional angles within the sulfonamide group can dictate how the molecule fits into the binding site of a target protein. researchgate.net
Table 1: Predicted Binding Affinities of Selected Sulfonamide Derivatives
| Compound | Target | Binding Affinity (kcal/mol) |
|---|---|---|
| YM-1 | DNA | -251.56 |
| YM-2 | DNA | -222.49 |
| YM-3 | DNA | -230.48 |
| Compound 4e | Breast Cancer Receptor (4PYP) | -10.48 |
| Compound 4c | Breast Cancer Receptor (4PYP) | -10.26 |
This table is generated based on data from studies on various sulfonamide derivatives and is for illustrative purposes. nih.gov
Molecular docking also allows for the identification of key amino acid residues within the target's binding site that interact with the ligand. These interactions are fundamental to the stability of the ligand-protein complex. For sulfonamides, common interactions include hydrogen bonding and π-π stacking.
Hydrogen bonds often form between the oxygen atoms of the sulfonamide group and amino acid residues in the target protein. For example, in studies of N-substituted benzenesulfonamide (B165840) compounds, hydrogen bonding contacts were observed between the sulfonamide oxygen atoms and nucleotides of DNA. tandfonline.comnih.gov Similarly, π-π stacking interactions can occur between the aromatic rings of the sulfonamide derivative and aromatic residues in the binding pocket, further stabilizing the complex. nih.gov
In Silico Screening and Virtual Library Design
In silico screening, also known as virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach allows researchers to prioritize which compounds to synthesize and test in the lab, saving time and resources. For sulfonamides, virtual screening can be used to explore vast chemical spaces and identify novel derivatives with potential therapeutic activity. nih.gov
Virtual library design is the process of creating a collection of virtual molecules that can be screened computationally. This allows for the exploration of a wide range of chemical structures and the identification of promising candidates for further development. nih.gov
Advanced Computational Techniques for Biological Activity Prediction (excluding toxicity)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. medwinpublishers.com For sulfonamide derivatives, QSAR models have been successfully developed to predict their antioxidant and anticancer activities. ekb.egnih.gov These models use various molecular descriptors, such as electronic and steric properties, to build a mathematical equation that can predict the activity of new, untested compounds. nih.gov
The predictive power of QSAR models is assessed through statistical parameters like the coefficient of determination (R²) and the cross-validated R² (q²). A high R² value indicates a good fit of the model to the data, while a high q² value suggests good predictive ability. researchgate.net
Chemoinformatics and Database Mining for Sulfonamide Analogues
Chemoinformatics involves the use of computational methods to analyze chemical data. Database mining of chemical libraries is a powerful tool for identifying existing compounds with desired structural features or predicted biological activities. By searching large databases such as PubChem and ChEMBL, researchers can find sulfonamide analogues that can serve as starting points for new drug design projects. openaccesspub.org
The analysis of data from these databases can reveal structure-activity relationships and help in the design of new sulfonamide derivatives with improved properties. openaccesspub.org
Table 2: List of Compound Names Mentioned
| Compound Name |
|---|
| 4-Bromo-N,2-diethylbenzene-1-sulfonamide |
| 4-aminobenzoic acid |
| 4-aminobenzenesulfonamide |
| 4-Chloro-N-[(4-methylphenyl) sulphonyl]-N-propyl benzamide |
| 4-methyl-N-(2-nitrophenyl) benzene (B151609) sulfonamide |
| Acetazolamide |
| Amprenavir |
| Antofine |
| Apricoxib |
| Argentatins A–C |
| Benzenesulfonamide |
| Brinzolamide |
| Celecoxib |
| Chlorpropamide |
| Chlorthalidone |
| Ciprofloxacin |
| Co-trimoxazol |
| Cryptopleurine |
| Darunavir |
| Delavirdine |
| Dichlorophenamide |
| Dorzolamide |
| Doxorubicin |
| E7070 |
| Ethoxzolamide |
| Famotidine |
| Furosemide |
| Glibenclamide |
| Glipizide |
| Gliburide |
| Glymidine |
| Indapamide |
| Mafenide |
| Methazolamide |
| Myrrhanone C |
| N-(2-hydroxyphenyl)-4-methyl benzene sulfonamide |
| N-ethyl toluene-4-sulphonamide |
| Naratriptan |
| Nimesulide |
| Ortho-toluensulfonamide |
| Para-toluensulfonamide |
| Pazopanib |
| Penicillin |
| Piroxicam |
| Prontosil |
| Rosuvastatin |
| Sotalol |
| Succinoylsulfathiazole |
| Sulfacetamide |
| Sulfadiazine |
| Sulfadiazine silver |
| Sulfadoxine |
| Sulfaisodimidine |
| Sulfamerazine |
| Sulfamethazine |
| Sulfamethoxazole |
| Sulfanilamide |
| Sulfapyridine |
| Sulfasalazine |
| Sulfathiazole |
| Sulfisomidine |
| Sulfisoxazole |
| Sulpiride |
| Sultiame |
| Sulthiame |
| Sumatriptan |
| Thiazides |
| Thiothixene |
| Tolazamide |
| Tolbutamide |
| Valdecoxib |
Analytical Methodologies for the Characterization and Quantification of Sulfonamide Compounds
Chromatographic Separation Techniques
Chromatography is a fundamental technique for the separation of components within a mixture. For sulfonamides, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used methods.
High-performance liquid chromatography (HPLC) is a cornerstone in the analysis of sulfonamides due to its versatility and efficiency in separating non-volatile and thermally sensitive molecules. The separation is typically achieved on a C18 column, and the mobile phase often consists of a mixture of acetonitrile (B52724) and water with additives like formic acid to improve peak shape and ionization efficiency. researchgate.netresearchgate.netmolnar-institute.com
Detection Modes in HPLC:
UV Detection: Ultraviolet (UV) detection is a common and robust method for the quantification of sulfonamides. researchgate.net The aromatic ring present in the sulfonamide structure allows for strong absorption of UV light, typically in the range of 250-280 nm.
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides a higher degree of selectivity and sensitivity. nih.govnih.gov This combination allows for the determination of the molecular weight of the analyte, providing a more definitive identification.
| Parameter | HPLC-UV | HPLC-MS |
| Principle | Measures the absorbance of UV light by the analyte. | Measures the mass-to-charge ratio of ionized analytes. |
| Selectivity | Moderate, based on chromophore. | High, based on molecular weight and fragmentation. |
| Sensitivity | Good (µg/mL to ng/mL range). | Excellent (ng/mL to pg/mL range). |
| Application | Routine quantification and quality control. | Trace analysis, impurity profiling, and structural confirmation. |
This table provides a general comparison of HPLC-UV and HPLC-MS for sulfonamide analysis.
Gas chromatography (GC) can also be employed for the analysis of sulfonamides, although it is generally less common than HPLC due to the low volatility and thermal lability of many sulfonamide compounds. nih.govresearchgate.net To overcome these limitations, derivatization is often required to convert the sulfonamides into more volatile and thermally stable forms. nih.gov A common derivatization agent is (trimethylsilyl)diazomethane. nih.gov
GC is often coupled with detectors like a flame ionization detector (FID) or a mass spectrometer (GC-MS). researchgate.net GC-MS provides high sensitivity and structural information, making it a powerful tool for the confirmation of sulfonamide identity. nih.govnih.gov
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Quantification
Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of sulfonamides. It is frequently used in conjunction with chromatographic separation techniques. nih.govusda.gov
Electrospray ionization (ESI) is the most common ionization technique for the analysis of sulfonamides by LC-MS. nih.govnih.govacs.org ESI is a soft ionization method that generates intact molecular ions (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode), which is crucial for determining the molecular weight of the compound. nih.gov The fragmentation patterns of aromatic sulfonamides under ESI have been studied, with some compounds showing a unique loss of SO₂ upon collision-induced dissociation. nih.gov
Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of sulfonamide analysis. nih.govnih.gov One of the most powerful MS/MS techniques for quantification is Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM). researchgate.netproteomics.com.auwikipedia.org In an MRM experiment, a specific precursor ion (typically the molecular ion) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. wikipedia.org This high degree of specificity minimizes interferences from the sample matrix, leading to very low detection limits. nih.gov
For a hypothetical analysis of 4-Bromo-N,2-diethylbenzene-1-sulfonamide, the MRM transitions would be specific to its structure.
| Precursor Ion (m/z) | Product Ion (m/z) | Application |
| [M+H]⁺ | Fragment 1 | Quantification |
| [M+H]⁺ | Fragment 2 | Confirmation |
This table illustrates the principle of MRM for a sulfonamide, where specific precursor-to-product ion transitions are monitored for quantification and confirmation.
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
Capillary electrophoresis-mass spectrometry (CE-MS) is another powerful analytical technique for the separation and identification of sulfonamides. acs.orgnih.govnih.gov CE offers very high separation efficiency and requires only a small amount of sample. wikipedia.org When coupled with MS, it provides both high-resolution separation and sensitive detection. nih.govgrupobiomaster.com
The separation in CE is based on the differential migration of charged analytes in an electric field. wikipedia.org Sulfonamides can be analyzed in their ionized form, and the separation can be optimized by adjusting the pH of the background electrolyte. grupobiomaster.com CE-MS has been successfully applied to the analysis of sulfonamides in various matrices, demonstrating its utility for both screening and confirmatory purposes. nih.govnih.govresearchgate.net
Spectrophotometric Detection Methods
Spectrophotometry remains a widely utilized technique for the quantification of sulfonamides due to its simplicity, cost-effectiveness, and availability in most laboratories. These methods are typically based on chemical reactions that produce a colored product, the absorbance of which is proportional to the concentration of the sulfonamide.
A cornerstone of spectrophotometric analysis for sulfonamides is the Bratton-Marshall reaction. oup.comnih.gov This method involves the diazotization of the primary aromatic amine group present in most sulfonamides, followed by a coupling reaction to form a highly colored azo dye. oup.comnih.gov
The fundamental steps of the Bratton-Marshall reaction are as follows:
Diazotization: The primary aromatic amine of the sulfonamide is reacted with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid, typically hydrochloric acid) to form a diazonium salt. oup.comrdd.edu.iq
Removal of Excess Nitrous Acid: Any remaining nitrous acid is neutralized, commonly with ammonium (B1175870) sulfamate (B1201201) or sulfamic acid, to prevent interference in the subsequent coupling step. oup.comrdd.edu.iq
Coupling Reaction: The diazonium salt is then coupled with a suitable aromatic amine or phenol (B47542) to produce a stable, colored azo compound. oup.comnih.gov N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED) is a frequently used coupling reagent that forms a pink to purple-colored product with a maximum absorbance typically around 545 nm. oup.comnih.gov Other coupling agents like 1-naphthol (B170400) and 8-hydroxyquinoline (B1678124) have also been employed, resulting in colored complexes with different absorption maxima. rdd.edu.iqnih.gov
The intensity of the color produced is measured using a UV-Visible spectrophotometer, and the concentration of the sulfonamide is determined by comparing the absorbance to a calibration curve prepared with standards of known concentrations. The Bratton-Marshall method and its modifications have been successfully applied to the determination of various sulfonamides in pharmaceutical formulations and environmental samples. nih.govnih.gov
Alternative spectrophotometric methods involve oxidative coupling reactions or the formation of charge-transfer complexes. For instance, some methods utilize an oxidizing agent to react with the sulfonamide and another compound, such as p-aminophenol, in the presence of an enzyme like peroxidase to yield a colored product. ekb.eg
The table below summarizes the performance of a spectrophotometric method based on diazotization and coupling with 8-hydroxyquinoline for the determination of several sulfonamides. nih.gov
| Sulfonamide | Linear Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
| Sulfacetamide | 0.1 - 6.0 | 0.03 | 0.11 | 4.2 x 10⁴ |
| Sulfadiazine | 0.2 - 7.0 | 0.05 | 0.16 | 4.8 x 10⁴ |
| Sulfaguanidine | 0.2 - 6.5 | 0.04 | 0.14 | 3.9 x 10⁴ |
| Sulfamerazine | 0.2 - 7.0 | 0.05 | 0.18 | 5.2 x 10⁴ |
| Sulfamethazine | 0.2 - 6.0 | 0.04 | 0.12 | 4.5 x 10⁴ |
| Sulfamethoxazole | 0.1 - 7.0 | 0.03 | 0.11 | 5.6 x 10⁴ |
This table was created using data from a study on the spectrophotometric determination of sulfonamides using 8-hydroxyquinoline as a coupling agent. nih.gov
Sample Preparation Techniques for Complex Matrices
The analysis of sulfonamides in complex matrices such as food products (e.g., meat, honey), environmental samples (e.g., water, soil), and biological fluids requires effective sample preparation to remove interfering substances and concentrate the target analytes. nih.govmdpi.com The choice of sample preparation technique depends on the nature of the sample matrix and the analytical method to be used.
Liquid-Liquid Extraction (LLE) is a conventional method for extracting sulfonamides from aqueous samples. mdpi.comnih.gov In LLE, the sample is mixed with an immiscible organic solvent in which the sulfonamides have a higher solubility. After partitioning, the organic layer containing the sulfonamides is separated for further analysis. While widely used, LLE can be time-consuming and may require large volumes of organic solvents. mdpi.com A variation of this technique is Dispersive Liquid-Liquid Microextraction (DLLME) , which uses a small amount of extraction solvent and a disperser solvent to form a cloudy solution, increasing the surface area for extraction and improving efficiency. nih.gov
Solid-Phase Extraction (SPE) is a more modern and widely adopted technique for the cleanup and pre-concentration of sulfonamides. mdpi.comresearchgate.net The basic steps of SPE involve:
Conditioning: The SPE sorbent is treated with a solvent to activate it.
Loading: The sample is passed through the sorbent, and the sulfonamides are retained.
Washing: Interfering compounds are washed away with a suitable solvent.
Elution: The retained sulfonamides are eluted from the sorbent with a small volume of a strong solvent. youtube.com
Various types of SPE cartridges are available, with different sorbents tailored to the properties of the analytes and the matrix. For sulfonamides, polymeric sorbents are often used. researchgate.net
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that has gained significant popularity for the analysis of residues in food matrices. bingol.edu.trbiocomma.blog The QuEChERS method typically involves two steps:
Extraction: The sample is homogenized and extracted with a solvent (commonly acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation. bingol.edu.trnih.gov
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the extract is mixed with a sorbent (e.g., primary secondary amine, C18) to remove interfering substances like fatty acids and pigments. nih.gov
The QuEChERS approach is known for its high throughput and good recovery rates for a wide range of analytes, including sulfonamides. rsc.orgnih.gov
The following table presents recovery data for the extraction of various sulfonamides from honey samples using a modified QuEChERS method. bingol.edu.tr
| Sulfonamide | Spiked Concentration (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Sulfadiazine | 50 | 95.8 | 3.2 |
| Sulfathiazole | 50 | 92.4 | 4.5 |
| Sulfamerazine | 50 | 101.2 | 2.8 |
| Sulfamethazine | 50 | 105.6 | 1.9 |
| Sulfamethoxazole | 50 | 98.7 | 3.6 |
| Sulfadimethoxine | 50 | 110.3 | 2.5 |
This table was generated using data from a study on the non-targeted analysis of sulfonamide residues in honey using QuEChERS and LC-HRMS. bingol.edu.tr
Emerging Research Frontiers and Future Perspectives for 4 Bromo N,2 Diethylbenzene 1 Sulfonamide Research
Exploration of Novel Therapeutic Applications for Sulfonamide Scaffolds
The sulfonamide group is a cornerstone in drug discovery, renowned for its wide array of biological activities. mdpi.comekb.eg Historically recognized for their antimicrobial properties, sulfonamides have since been developed into diuretics, antidiabetic, anti-inflammatory, and anticancer agents. nih.govijpsonline.com This versatility suggests that 4-Bromo-N,2-diethylbenzene-1-sulfonamide could be a candidate for screening against a multitude of therapeutic targets.
Future research could focus on evaluating this compound against contemporary disease targets. Given the known anticancer properties of many sulfonamide derivatives, this compound could be investigated as an inhibitor of carbonic anhydrase, an enzyme implicated in certain cancers. mdpi.com Furthermore, the anti-inflammatory potential of sulfonamides is well-established, opening avenues to explore the efficacy of this compound in models of inflammatory diseases. nih.gov The continual emergence of drug-resistant pathogens also necessitates the development of new antimicrobial agents, and novel sulfonamides are still considered valuable leads in this area. mdpi.com
Integration with Systems Biology and Omics Data for Target Identification
The advent of systems biology and multi-omics technologies offers a powerful approach to drug discovery and target identification. a2bchem.com These methodologies allow for a holistic understanding of the molecular mechanisms of disease and the effects of chemical compounds on biological systems. For a novel compound like this compound, these tools can be instrumental in elucidating its mechanism of action and identifying potential therapeutic applications.
Future research could involve screening this compound against various cell lines and utilizing transcriptomics, proteomics, and metabolomics to analyze the cellular response. This data can reveal the pathways and proteins that are modulated by the compound, thereby identifying its molecular targets. researchgate.net Such an approach moves beyond traditional phenotypic screening and provides a deeper understanding of the compound's biological activity, potentially uncovering novel therapeutic uses that would not be predicted by its structure alone.
Development of Sustainable and Green Synthetic Routes for Sulfonamides
The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals and other fine chemicals. The development of sustainable and environmentally benign synthetic methods for sulfonamides is an active area of research. nih.govnih.gov These efforts focus on reducing the use of hazardous reagents and solvents, improving energy efficiency, and minimizing waste.
For this compound, future research in this area would involve the development of novel synthetic routes that align with the principles of green chemistry. This could include the use of water as a solvent, the development of catalyst-free reactions, or the use of bio-catalysis. researchgate.netucl.ac.uk Such advancements would not only make the production of this compound more environmentally friendly but could also lead to more efficient and cost-effective manufacturing processes.
Advanced Materials Science Applications of Sulfonamide Derivatives
While primarily known for their biological activity, sulfonamide derivatives are also finding applications in materials science. Their ability to form well-defined hydrogen bonding networks and their electronic properties make them attractive building blocks for the creation of functional materials.
Future research could explore the potential of this compound as a component in the development of novel polymers, gels, or crystalline materials. The specific substitution pattern of this compound could impart unique self-assembly properties, leading to materials with interesting optical, electronic, or mechanical characteristics. The exploration of sulfonamides in the context of advanced materials is a relatively new frontier, offering exciting opportunities for innovation.
Design of Hybrid Molecules Incorporating Sulfonamide Moieties
Q & A
Basic: What are the optimal synthetic routes and purification strategies for 4-Bromo-N,2-diethylbenzene-1-sulfonamide?
Methodological Answer:
The synthesis typically involves sulfonylation of a brominated benzene precursor followed by N- and C-alkylation. Key steps include:
- Solvent Selection : Use polar aprotic solvents (e.g., dichloromethane or DMF) to enhance nucleophilic substitution efficiency .
- Temperature Control : Maintain 50–70°C during sulfonamide formation to balance reaction rate and byproduct suppression.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) yields >95% purity. Monitor via TLC (Rf ~0.3 in 3:1 hexane:EtOAc).
Basic: How can X-ray crystallography and NMR resolve structural ambiguities in this compound?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis (e.g., Mo-Kα radiation, 296 K) confirms sulfonamide geometry, dihedral angles between substituents, and hydrogen-bonding networks . Example: A related bromobenzenesulfonamide derivative showed a C–S bond length of 1.76 Å and S–N–C angle of 115.2° .
- NMR : ¹H/¹³C NMR (DMSO-d6) distinguishes ethyl groups (δ ~1.2 ppm for CH3, δ ~3.4 ppm for CH2) and aromatic protons (δ ~7.5–8.0 ppm). 2D NOESY clarifies spatial proximity of substituents .
Advanced: What mechanistic insights explain unexpected byproducts during alkylation?
Methodological Answer:
Byproducts (e.g., over-alkylated derivatives) arise from:
- Steric Effects : Bulky ethyl groups hinder regioselectivity. Computational modeling (DFT) identifies transition-state energy barriers for competing pathways .
- Solvent Polarity : High polarity in DMF stabilizes charged intermediates, favoring undesired pathways. Switch to THF or toluene to reduce ionic species .
- Kinetic Control : Monitor reaction progress via in-situ IR (C–Br stretch at ~550 cm⁻¹) to quench reactions before byproduct formation .
Advanced: How to address contradictions in spectroscopic vs. crystallographic data?
Methodological Answer:
- Case Study : A reported torsion angle discrepancy (NMR-predicted vs. X-ray) was resolved by dynamic NMR analysis, revealing temperature-dependent conformational flipping .
- Multi-Technique Validation : Pair solid-state (X-ray) and solution-state (NMR, UV-Vis) data. For example, UV-Vis λmax shifts indicate π-π stacking in solution, absent in crystal structures .
Advanced: What computational models predict reactivity in derivatization reactions?
Methodological Answer:
- DFT Calculations : Optimize ground-state geometries (B3LYP/6-31G*) to predict sulfonamide nucleophilicity. Example: The sulfonamide nitrogen’s charge density (−0.45 e) correlates with alkylation rates .
- MD Simulations : Simulate solvent effects on reaction trajectories (e.g., DMF vs. acetone) to identify steric bottlenecks in bulky substituent additions .
Advanced: How to design a factorial experiment for optimizing reaction yield?
Methodological Answer:
Use a 2³ factorial design to test variables:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 50°C | 70°C |
| Solvent (DMF%) | 50% | 100% |
| Catalyst Loading | 0.5 mol% | 2.0 mol% |
Analysis : ANOVA identifies temperature as the most significant factor (p < 0.05). Response surface modeling (RSM) predicts a 78% yield at 65°C, 80% DMF, and 1.5 mol% catalyst .
Advanced: What strategies enhance regioselectivity in derivatization?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on sulfonamide nitrogen) to block undesired alkylation sites .
- Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively functionalizes the bromo group while preserving sulfonamide integrity .
Basic: How to assess compound stability under varying pH and temperature?
Methodological Answer:
- Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 4 weeks. HPLC analysis shows degradation <5% at pH 7 but >20% at pH 2 (sulfonamide hydrolysis) .
- Thermogravimetric Analysis (TGA) : Decomposition onset at 180°C, indicating thermal stability up to 150°C for storage .
Advanced: What in vitro assays evaluate biological activity?
Methodological Answer:
- Enzyme Inhibition : Test against carbonic anhydrase isoforms (IC50 via stopped-flow spectroscopy). A related sulfonamide showed IC50 = 12 nM for hCA-II .
- Microbial Screening : Broth microdilution (MIC assay) against Gram-positive bacteria (e.g., S. aureus), with IC₅₀ values compared to controls like sulfamethoxazole .
Advanced: Can green chemistry principles improve synthesis sustainability?
Methodological Answer:
- Solvent Replacement : Switch DMF to cyclopentyl methyl ether (CPME), reducing E-factor by 40% .
- Catalyst Recycling : Recover Pd nanoparticles (TEM-confirmed size ~5 nm) via centrifugation, maintaining >90% activity over 5 cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
